![molecular formula C11H14ClNO B3024308 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride CAS No. 94427-30-2](/img/structure/B3024308.png)
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Overview
Description
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride, also known as THPP, is an organic compound with the empirical formula C11H14ClNO . It has a molecular weight of 211.69 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is Cl.Oc1ccc(cc1)C2=CCNCC2 . The InChI key is ITGZFANLOBAXER-UHFFFAOYSA-N .Scientific Research Applications
Anticancer Properties
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further investigations are ongoing to optimize its efficacy and safety for potential clinical use .
GABA Receptor Modulation
This compound has been investigated as a γ-aminobutyric acid C (GABAc) receptor antagonist. It plays a role in inner retinal inhibition, particularly in midget ganglion cells. Understanding its impact on GABAergic signaling pathways may lead to novel therapeutic strategies for retinal disorders .
Structure-Activity Relationship (SAR) Studies
Researchers have synthesized various substituted-tetrahydropyridine derivatives, including this compound, to explore their pharmacological activities. By introducing different substituents onto the THP ring system, they aim to elucidate SAR trends. These studies provide valuable insights for drug discovery and design, especially when considering THP-containing motifs as potential lead compounds .
Inflammation Modulation
Studies have highlighted the anti-inflammatory properties of 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride. It may inhibit pro-inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases. Researchers continue to investigate its precise mechanisms and potential clinical applications .
Neuroprotection and Blood-Brain Barrier (BBB) Permeability
The compound’s structure suggests it could cross the BBB, making it a candidate for neuroprotective interventions. Researchers are exploring its effects on neuronal health, oxidative stress, and neuroinflammation. If proven effective, it could be valuable in treating neurodegenerative diseases .
Potential Antipsychotic Activity
While not extensively studied, some derivatives of this compound have shown promise as negative allosteric modulators for dopamine D2 and D3 receptors. These findings hint at potential antipsychotic applications, although further research is needed .
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as mptp have been shown to selectively target dopaminergic neurons . These neurons play a crucial role in the regulation of movement and coordination.
Mode of Action
Similar compounds like mptp have been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage .
Biochemical Pathways
Related compounds such as mptp have been shown to block the mitochondrial complex i, leading to mitochondrial dysfunction .
Pharmacokinetics
Related compounds like mptp are known to cross the blood-brain barrier (bbb) and selectively target dopaminergic neurons .
Result of Action
Related compounds like mptp have been shown to cause dopaminergic neuronal damage in the striatum and substantia nigra .
properties
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-5,12-13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGZFANLOBAXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585845 | |
Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride | |
CAS RN |
90684-15-4 | |
Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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